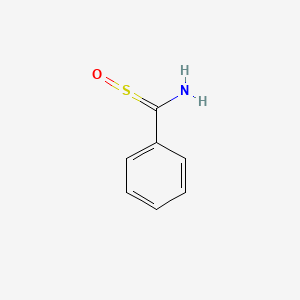

Thiobenzamide S-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiobenzamide S-oxide is a member of benzenes.

Análisis De Reacciones Químicas

Oxidation to Thiobenzamide S,S-Dioxide

TBSO undergoes further oxidation to form the highly reactive thiobenzamide S,S-dioxide (TBSO₂), which exists in equilibrium with its tautomeric iminosulfinic acid form. This species acts as an acylating agent, reacting with nucleophiles like amines:

TBSOOxidationTBSO2↔C6H5C NH SO2H

Key Findings :

-

Enzymatic Oxidation : Rat liver microsomal FAD-containing monooxygenase catalyzes TBSO’s conversion to TBSO₂, which rapidly hydrolyzes to benzamide (BA) .

-

Chemical Stability : TBSO₂ is not isolable due to its reactivity but has been detected transiently in metabolic studies .

-

Kinetics : The oxidation rate of TB to TBSO in microsomes is 2.3nmol min mg protein, while TBSO’s oxidation to BA occurs at 1.1nmol min mg protein .

Elimination Reactions

TBSO participates in elimination pathways, particularly in microbial degradation:

Reaction Pathway :

TBSOMicrobial OxygenasesBenzonitrileHydrationBenzamide

Data :

-

Degradation by Ralstonia pickettii TA :

-

Sulfur Byproducts : Sulfur dioxide/sulfite is released during elimination, confirmed via ion chromatography .

Nucleophilic Substitution

TBSO reacts with thiols (RSH) in a base-catalyzed displacement of the S-oxide group:

TBSO+RSHBaseC6H5C NH SR+H2O

Kinetic Parameters :

| Thiol | k(M−1s−1) | Conditions |

|---|---|---|

| Glutathione | 1.2×10−3 | pH 7.4, 37°C |

| Cysteine | 8.5×10−4 | pH 7.4, 37°C |

| Source: |

Acylation of Biomolecules

TBSO₂’s iminosulfinic acid form acylates nucleophilic sites in proteins and lipids:

Lipid Modification :

-

Phosphatidylethanolamine (PE) Adducts :

C6H5C NH SO2H+PE→PE NHC O C6H5

Protein Adducts :

Analytical Characterization

Spectroscopic Data :

Toxicity Implications

Q & A

Q. Basic: What are the primary metabolic pathways of thiobenzamide S-oxide in bacterial and mammalian systems?

This compound is a key intermediate in the oxidative metabolism of thiobenzamide. In Ralstonia pickettii TA, thiobenzamide is converted to benzamide via this compound and benzonitrile intermediates, with sulfur released as sulfite/sulfur dioxide . In mammals, flavoprotein monooxygenases (e.g., EthA in mycobacteria) catalyze sequential oxidations: thiobenzamide → S-oxide → S,S-dioxide → benzamide. Notably, the S,S-dioxide is unstable and decomposes to benzonitrile under alkaline conditions or benzamide in acidic environments .

Methodological Note : Use LC-MS or TLC to track intermediates (e.g., benzonitrile detection via GC-MS) and isotopically labeled substrates (e.g., ¹⁴C-thiobenzamide) to quantify sulfur elimination .

Q. Advanced: How do contradictory findings regarding this compound's hepatotoxicity inform mechanistic studies?

While this compound is hepatotoxic in rats, its toxicity requires further conversion to reactive metabolites. Rat liver microsomes oxidize S-oxide to S,S-dioxide, which covalently modifies lipids (e.g., forming N-acetimidoyl-PE adducts) and proteins, correlating with centrolobular necrosis . However, in vitro systems (e.g., H₂O₂-driven oxidation) yield N-acetyl-PE adducts instead, highlighting discrepancies between intracellular and extracellular metabolite reactivity .

Resolution Strategy : Compare in vivo (hepatocyte models) and in vitro (microsomal assays) systems using tandem mass spectrometry to differentiate adduct profiles and validate pathways .

Q. Basic: What experimental models are suitable for studying this compound bioactivation?

- Bacterial Models : R. pickettii TA resting cells for studying sulfur elimination and intermediate accumulation .

- Mammalian Models : Primary rat hepatocytes or liver microsomes to replicate flavoprotein monooxygenase activity .

Optimization Tip : Pre-incubate microsomes with NADPH to sustain monooxygenase activity and inhibit competing pathways (e.g., cytochrome P450) with selective inhibitors like methimazole .

Q. Advanced: How do flavoprotein monooxygenases influence the divergent fates of this compound in therapeutic vs. toxicological contexts?

In Mycobacterium tuberculosis, EthA oxidizes ethionamide (a thiobenzamide analog) to its S-oxide, which is further processed into antimycobacterial agents . Conversely, mammalian flavoprotein monooxygenases generate toxic S,S-dioxide metabolites . This duality underscores enzyme-specific substrate handling.

Methodological Insight : Use recombinant EthA/Purified mammalian enzymes in kinetic assays (e.g., NADPH consumption rates) to compare catalytic efficiency and product profiles .

Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

- Chromatography : HPLC with UV detection (λ = 254 nm) for resolving S-oxide and benzamide .

- Mass Spectrometry : High-resolution LC-QTOF-MS to identify sulfur-containing intermediates (e.g., m/z 153.03 for this compound) .

- Isotopic Labeling : ³⁴S-labeled thiobenzamide to trace sulfur elimination via ICP-MS .

Q. Advanced: How can researchers resolve discrepancies in sulfur oxidation states during thiobenzamide degradation?

R. pickettii TA releases sulfur as sulfite (S⁴⁺), but theoretical pathways suggest S,S-dioxide (S⁶⁺) intermediates. Contradictions arise due to uncharacterized enzymatic steps post-S-oxide formation .

Proposed Approach :

Use X-ray absorption near-edge structure (XANES) spectroscopy to map sulfur oxidation states in bacterial cultures .

Employ knockout strains to identify genes responsible for sulfur redox transitions .

Q. Methodological: What are best practices for reporting this compound data in publications?

- Reproducibility : Detail reaction conditions (pH, temperature, enzyme sources) to account for metabolite instability (e.g., S,S-dioxide degradation at pH >7) .

- Data Transparency : Provide raw chromatograms and mass spectra in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Negative Results : Report failed growth assays (e.g., R. pickettii TA’s inability to use thiobenzamide as a nitrogen source) to prevent redundancy .

Q. Emerging Research: What gaps exist in understanding this compound's role in cross-species metabolic networks?

Key unknowns:

- The enzyme(s) catalyzing benzonitrile formation from S,S-dioxide in R. pickettii .

- Interspecies variability in flavoprotein monooxygenase substrate specificity (e.g., EthA vs. mammalian isoforms) .

Future Directions : Apply multi-omics (proteomics/metabolomics) to map enzyme-metabolite relationships and CRISPR-Cas9 for pathway validation .

Propiedades

Número CAS |

20199-04-6 |

|---|---|

Fórmula molecular |

C7H7NOS |

Peso molecular |

153.2 g/mol |

Nombre IUPAC |

phenyl(sulfinyl)methanamine |

InChI |

InChI=1S/C7H7NOS/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,8H2 |

Clave InChI |

GZEKDPVRFJUKQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=S=O)N |

SMILES canónico |

C1=CC=C(C=C1)C(=S=O)N |

Key on ui other cas no. |

20199-04-6 |

Sinónimos |

thiobenzamide-S-oxide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.